molecular formula C10H14N2O4 B8710938 1,3-Dinitroadamantane

1,3-Dinitroadamantane

Cat. No.: B8710938
M. Wt: 226.23 g/mol
InChI Key: USKZHFZEQOROEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinitroadamantane is a nitrated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. This compound features two nitro (-NO₂) groups at the 1- and 3-positions of the adamantane framework. Its synthesis typically involves nitrolysis of 1,3-dichloroadamantane with fuming nitric acid, yielding a mixture of products that can be isolated via flash chromatography . Density functional theory (DFT) calculations reveal a heat of formation (HOF) of 320.5 kJ/mol for this compound, reflecting its high energy storage capacity .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1,3-dinitroadamantane

InChI

InChI=1S/C10H14N2O4/c13-11(14)9-2-7-1-8(4-9)5-10(3-7,6-9)12(15)16/h7-8H,1-6H2

InChI Key

USKZHFZEQOROEM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

2,2-Dinitroadamantane

  • Molecular Formula : C₁₀H₁₄N₂O₄ (identical to 1,3-dinitroadamantane).
  • Synthesis : Prepared via alkaline nitration of 2-nitroadamantane with sodium nitrite and silver nitrate, achieving an 89% yield .
  • Properties :
    • Lower thermal stability compared to this compound, with a DFT-calculated HOF of 285.7 kJ/mol .
    • Crystallographic studies show a distinct spatial arrangement due to the geminal nitro groups, reducing steric strain but increasing sensitivity to decomposition .

2,2,6,6-Tetranitroadamantane

  • Molecular Formula : C₁₀H₁₂N₄O₈.
  • Synthesis : Derived from the dioxime of 2,6-adamantanedione via bromonitro intermediates and subsequent nitration with tetranitromethane .
  • Properties: Exceptionally high thermal stability, surpassing even 1,3,5,7-tetranitroadamantane, due to symmetrical nitro group placement . Potential applications in high-performance explosives requiring stability under extreme conditions.

1-Amino-3-nitroadamantane

  • Molecular Formula : C₁₀H₁₆N₂O₂.
  • Synthesis : Custom synthesis routes involve functional group interconversion, such as reduction or amination of nitro precursors .
  • Properties: The amino group (-NH₂) introduces basicity and hydrogen-bonding capability, making it suitable for pharmaceutical intermediates (e.g., memantine derivatives) .

Comparative Data Table

Compound Molecular Formula Molecular Weight HOF (kJ/mol) Thermal Stability Key Applications Synthesis Method
This compound C₁₀H₁₄N₂O₄ 238.23 320.5 High Explosives, energetic materials Nitrolysis of 1,3-dichloroadamantane
2,2-Dinitroadamantane C₁₀H₁₄N₂O₄ 238.23 285.7 Moderate Research, crystallography Alkaline nitration of 2-nitroadamantane
2,2,6,6-Tetranitroadamantane C₁₀H₁₂N₄O₈ 340.23 N/A Very High High-stability explosives Nitration of dioxime intermediates
1-Amino-3-nitroadamantane C₁₀H₁₆N₂O₂ 196.25 N/A Moderate Pharmaceuticals, neurology Custom synthesis via amination

Key Research Findings

Positional Isomerism Effects :

  • Nitro group placement significantly impacts stability. This compound’s para-substitution minimizes steric clash, enhancing thermal stability over 2,2-dinitroadamantane .
  • Symmetrical tetranitro derivatives (e.g., 2,2,6,6-tetranitroadamantane) exhibit superior stability due to balanced electronic and steric effects .

Functional Group Influence: Replacing a nitro group with an amino group (as in 1-amino-3-nitroadamantane) reduces HOF by ~40%, shifting applications from explosives to bioactive molecules .

Synthetic Challenges :

  • Nitrolysis conditions (e.g., nitric acid concentration, temperature) critically affect product distribution. For example, omitting acetic anhydride yields 2-oxaadamantane byproducts .

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